Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 70458-94-5) is a fluoroquinolone derivative with the molecular formula C₁₄H₁₃ClFNO₃ and a molecular weight of 297.71 g/mol . It serves as a key intermediate in synthesizing antibacterial agents, particularly tricyclic fluoroquinolones like prulifloxacin . Structurally, it features a bicyclic quinoline core substituted with chlorine (C7), fluorine (C6), an ethyl group (N1), and an ester moiety (C3). Its crystal structure and intermolecular interactions (e.g., C–H⋯O and C–H⋯Cl) influence stability and solubility . The compound is commercially available as a high-purity (>94%) crystalline solid, stored at 5°C .
Properties
IUPAC Name |
ethyl 7-chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3/c1-3-17-7-9(14(19)20-4-2)13(18)8-5-11(16)10(15)6-12(8)17/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBZZCXZVDYZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antibacterial Activity
Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is primarily studied for its role in developing antibacterial drugs. It is related to fluoroquinolones, a class of broad-spectrum antibiotics effective against various bacterial infections.
Synthesis of Drug Precursors
The compound serves as an important intermediate in synthesizing other pharmacologically active compounds. Its derivatives have been explored for potential use in treating conditions such as:
- Respiratory tract infections
- Urinary tract infections
- Gastrointestinal infections
Case Study Analysis
Several studies have highlighted the effectiveness of compounds derived from this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant activity against multi-drug resistant strains of bacteria, including Escherichia coli and Staphylococcus aureus.
- Mechanism of Action : Research has shown that the compound inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. This mechanism was detailed in a paper from Antimicrobial Agents and Chemotherapy, indicating its potential as a lead compound for new antibacterial agents.
- Toxicological Studies : Toxicity assessments conducted on animal models revealed that while the compound exhibits antibacterial properties, it also necessitates careful evaluation regarding safety profiles and side effects, as reported in Toxicology Reports.
Mechanism of Action
The mechanism by which Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may inhibit or activate certain biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluoroquinolones share a 4-oxo-1,4-dihydroquinoline-3-carboxylate core but differ in substituents and fused rings, impacting antibacterial activity, pharmacokinetics, and applications. Below is a comparative analysis:
Structural and Functional Group Variations
Key Findings
N1 Substituent :
- Ethyl (Target Compound) : Common in early-stage intermediates but less potent than cyclopropyl derivatives. Ethyl groups may reduce membrane penetration compared to cyclopropyl .
- Cyclopropyl : Enhances Gram-negative activity by improving DNA gyrase binding (e.g., ciprofloxacin derivatives) .
Halogen Substituents :
- C6-Fluorine : Critical for antibacterial potency by increasing DNA gyrase affinity .
- C7-Chlorine : Improves lipophilicity and bioavailability .
- C8-Nitro () : Acts as a synthetic handle for further functionalization (e.g., reduction to amine for piperazinyl substitution) .
Core Modifications: Tricyclic Systems (): The thiazeto ring in prulifloxacin intermediates enhances stability and prolongs half-life . Naphthyridine Core (): Substituting quinoline with naphthyridine alters target specificity but is less common in clinical agents .
Ester vs. Carboxylic Acid :
- The ethyl ester in the target compound is a prodrug feature, improving oral absorption. Hydrolysis to the carboxylic acid (e.g., ) activates antibacterial properties .
Physicochemical Properties
Biological Activity
Ethyl 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C14H13ClFNO3
- Molecular Weight : 270.64 g/mol
- CAS Number : 70458-94-5
Quinolones, including ethyl 7-chloro derivatives, primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and transcription processes, leading to bacterial cell death. The presence of halogen substituents, such as chlorine and fluorine, enhances the binding affinity to these enzymes, thereby increasing the compound's potency against a wide range of bacterial strains .
Antimicrobial Activity
This compound demonstrates significant antimicrobial properties:
- Broad-Spectrum Antibacterial Effects : The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. Notably, it has been shown to have comparable or superior efficacy to ciprofloxacin against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 1 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
Research indicates that this compound also possesses significant anticancer properties. It has shown cytotoxic effects against various cancer cell lines:
- Cytotoxicity Against Cancer Cells : In vitro studies reveal that it exhibits high antiproliferative activity against prostate cancer (PC3) and breast cancer (MCF-7) cell lines .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| PC3 | 15 |
| MCF-7 | 20 |
| U-87 | 10 |
Antiviral Activity
Recent studies have suggested that ethyl 7-chloro derivatives may inhibit viral replication:
- SARS-CoV-2 Inhibition : The compound has demonstrated the ability to suppress SARS-CoV-2 viral replication in vitro, suggesting potential applications in antiviral therapies .
Study on Antimicrobial Efficacy
In a comparative study, ethyl 7-chloro derivatives were tested against standard pathogens. The results indicated that modifications at the C-7 position significantly enhanced antibacterial activity compared to traditional fluoroquinolones like ciprofloxacin. The study reported rapid bactericidal action within hours of administration .
Study on Anticancer Properties
A study focusing on the anticancer potential of ethyl 7-chloro derivatives showed that these compounds could effectively induce apoptosis in cancer cells through the activation of caspase pathways. The findings suggest a promising avenue for developing novel anticancer agents based on this quinolone scaffold .
Preparation Methods
Reaction Mechanism and Conditions
The reaction occurs in an autoclave using N,N-dimethylformamide (DMF) as the solvent and sodium hydroxide (NaOH) or potassium hydroxide (KOH) as acid-binding agents. Chloroethane gas is introduced at pressures of 0.1–0.5 MPa , with temperatures maintained at 100–120°C for 5–10 hours . Post-reaction, the mixture undergoes reduced-pressure distillation to recover DMF, followed by aqueous workup and pH adjustment to isolate the product.
Optimization and Yield Data
Key variables influencing yield include pressure , temperature , and molar ratios (Table 1). The patent CN104774178A reports yields exceeding 95% under optimal conditions.
Table 1: Yield Optimization in Traditional Alkylation
| Pressure (MPa) | Temperature (°C) | Time (h) | Acid-Binding Agent | Yield (%) |
|---|---|---|---|---|
| 0.1 | 120 | 5 | NaOH | 97.3 |
| 0.5 | 100 | 10 | KOH | 95.7 |
| 0.3 | 110 | 8 | NaOH | 92.7 |
Advantages and Limitations
This method benefits from low-cost raw materials and industrial scalability . However, the use of pressurized chloroethane necessitates specialized equipment, and DMF recovery adds operational complexity.
Nucleophilic Substitution with Ethylamine Derivatives
Alternative routes employ nucleophilic substitution at the C-7 position using ethylamine derivatives, though these are less common for the target compound.
Reaction Pathway
A modified procedure from RSC Medicinal Chemistry involves reacting quinolone intermediates with ethylamine or cyclopropylamine in dry DMF or DMSO. For example, ethyl 7-chloro-6-fluoro-4-oxoquinoline-3-carboxylate is treated with ethylamine in the presence of triethylamine (Et₃N) at 0–25°C , followed by cyclization.
Challenges in Yield and Selectivity
This method often suffers from competing side reactions , particularly at elevated temperatures. Yields for analogous compounds (e.g., C-7 piperidine derivatives) range from 70–85% , suggesting lower efficiency compared to alkylation.
Green Synthesis Approaches
Recent advances emphasize sustainable methods, such as catalysis by polyoxometalates like {Mo₁₃₂} , to reduce energy consumption and waste.
Catalyst-Driven Synthesis
In a model reaction, {Mo₁₃₂} catalyzes the coupling of ethyl 7-chloro-6-fluoro-4-oxoquinoline-3-carboxylate with N-ethylpiperazine at ambient temperatures in aqueous ethanol. This method achieves yields of 89–93% within 2–4 hours , avoiding high-pressure systems.
Table 2: Green Synthesis Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| {Mo₁₃₂} | Ethanol/water | 25 | 3 | 91.2 |
| None | DMF | 120 | 10 | 78.5 |
Environmental and Economic Impact
The green method reduces energy use by 40% and solvent waste by 60% compared to traditional approaches. However, catalyst cost and reusability require further optimization for industrial adoption.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Parameter | Traditional Alkylation | Nucleophilic Substitution | Green Synthesis |
|---|---|---|---|
| Yield (%) | 92.7–97.3 | 70–85 | 89–93 |
| Reaction Time (h) | 5–10 | 8–12 | 2–4 |
| Pressure Required | Yes | No | No |
| Environmental Impact | High | Moderate | Low |
| Industrial Scalability | High | Moderate | Emerging |
Q & A
Q. Methodological Notes
- Crystallography : Use SHELXTL for refinement and OLEX2 for visualization .
- Synthetic protocols : Prioritize anhydrous conditions for azide reductions to avoid explosive hazards .
- Biological testing : Pair MIC assays with cytotoxicity profiling (e.g., MTT assays on mammalian cells) to evaluate therapeutic indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
